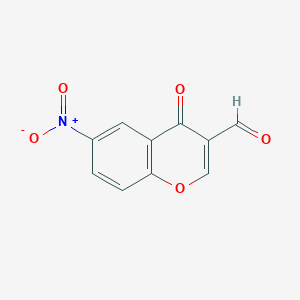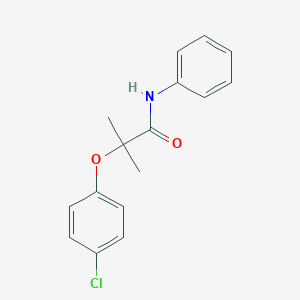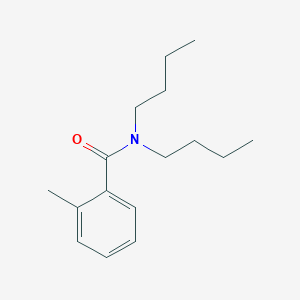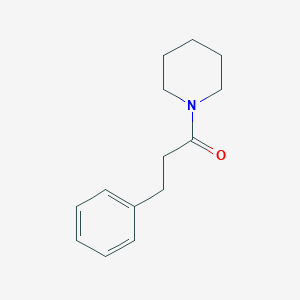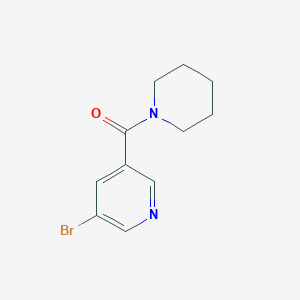
1-(2-Thienylsulfonyl)-1H-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Thienylsulfonyl)-1H-benzotriazole, also known as TSBT, is a chemical compound that has been extensively studied for its potential applications in various fields. This compound belongs to the class of benzotriazole derivatives, which are known for their diverse biological activities.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Thienylsulfonyl)-1H-benzotriazole involves the reaction of 2-aminothiophene with benzenesulfonyl chloride to form 2-(benzenesulfonyl)aminothiophene. This intermediate is then reacted with sodium azide and copper(I) iodide to form 1-(2-azidothienylsulfonyl)thiophene. Finally, this compound is cyclized with copper(II) sulfate to form the desired product, 1-(2-Thienylsulfonyl)-1H-benzotriazole.
Starting Materials
2-aminothiophene, benzenesulfonyl chloride, sodium azide, copper(I) iodide, copper(II) sulfate
Reaction
Step 1: 2-aminothiophene is reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form 2-(benzenesulfonyl)aminothiophene., Step 2: 2-(benzenesulfonyl)aminothiophene is then reacted with sodium azide and copper(I) iodide in an aprotic solvent, such as DMF, to form 1-(2-azidothienylsulfonyl)thiophene., Step 3: The intermediate, 1-(2-azidothienylsulfonyl)thiophene, is then cyclized with copper(II) sulfate in an aqueous solution to form the desired product, 1-(2-Thienylsulfonyl)-1H-benzotriazole.
科学的研究の応用
1-(2-Thienylsulfonyl)-1H-benzotriazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(2-Thienylsulfonyl)-1H-benzotriazole has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In agriculture, 1-(2-Thienylsulfonyl)-1H-benzotriazole has been used as a fungicide and insecticide. In materials science, 1-(2-Thienylsulfonyl)-1H-benzotriazole has been used as a corrosion inhibitor and as a dye for textiles.
作用機序
The mechanism of action of 1-(2-Thienylsulfonyl)-1H-benzotriazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 1-(2-Thienylsulfonyl)-1H-benzotriazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. 1-(2-Thienylsulfonyl)-1H-benzotriazole has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
生化学的および生理学的効果
1-(2-Thienylsulfonyl)-1H-benzotriazole has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 1-(2-Thienylsulfonyl)-1H-benzotriazole has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. At higher concentrations, 1-(2-Thienylsulfonyl)-1H-benzotriazole has been shown to have cytotoxic effects on cancer cells by inducing apoptosis. 1-(2-Thienylsulfonyl)-1H-benzotriazole has also been shown to have antiviral effects by inhibiting the replication of certain viruses.
実験室実験の利点と制限
1-(2-Thienylsulfonyl)-1H-benzotriazole has several advantages for lab experiments, including its high solubility in water and its low toxicity. However, 1-(2-Thienylsulfonyl)-1H-benzotriazole has several limitations, including its low stability in acidic and basic solutions and its sensitivity to light and heat.
将来の方向性
There are several future directions for the research on 1-(2-Thienylsulfonyl)-1H-benzotriazole. One direction is to investigate the potential applications of 1-(2-Thienylsulfonyl)-1H-benzotriazole in the treatment of inflammatory diseases, such as arthritis and colitis. Another direction is to explore the potential applications of 1-(2-Thienylsulfonyl)-1H-benzotriazole in the treatment of viral infections, such as influenza and COVID-19. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-Thienylsulfonyl)-1H-benzotriazole and to optimize its synthesis process.
特性
IUPAC Name |
1-thiophen-2-ylsulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S2/c14-17(15,10-6-3-7-16-10)13-9-5-2-1-4-8(9)11-12-13/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOONDNEXQNNPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396768 |
Source


|
| Record name | 1-(2-THIENYLSULFONYL)-1H-BENZOTRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienylsulfonyl)-1H-benzotriazole | |
CAS RN |
394245-72-8 |
Source


|
| Record name | 1-(2-THIENYLSULFONYL)-1H-BENZOTRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

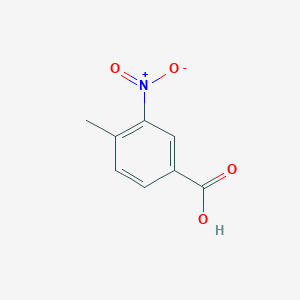
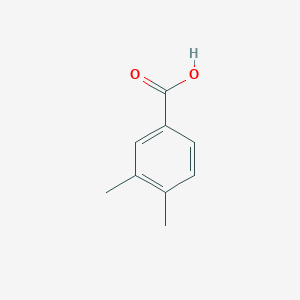



![Pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B181362.png)
